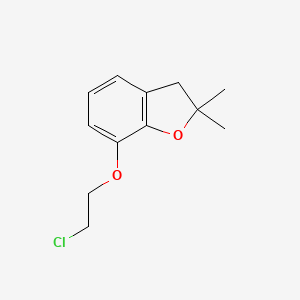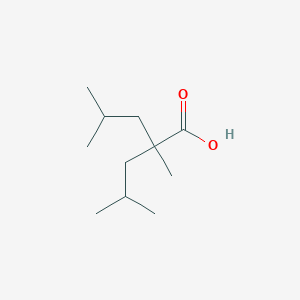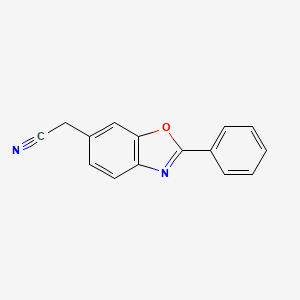
(5-((3,5-Dichlorophenyl)thio)-4-isopropyl-1-(thiophen-3-ylmethyl)-1H-imidazol-2-yl)methanol hydrochloride
Übersicht
Beschreibung
(5-((3,5-Dichlorophenyl)thio)-4-isopropyl-1-(thiophen-3-ylmethyl)-1H-imidazol-2-yl)methanol hydrochloride is a complex organic compound that features a unique combination of functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-((3,5-Dichlorophenyl)thio)-4-isopropyl-1-(thiophen-3-ylmethyl)-1H-imidazol-2-yl)methanol hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the core imidazole ring, followed by the introduction of the thienylmethyl and dichlorophenylthio groups. Common reagents used in these steps include thionyl chloride, dichlorobenzene, and thiophene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(5-((3,5-Dichlorophenyl)thio)-4-isopropyl-1-(thiophen-3-ylmethyl)-1H-imidazol-2-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the dichlorophenylthio group to a phenylthio group.
Substitution: The chlorine atoms in the dichlorophenylthio group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
(5-((3,5-Dichlorophenyl)thio)-4-isopropyl-1-(thiophen-3-ylmethyl)-1H-imidazol-2-yl)methanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or stability.
Wirkmechanismus
The mechanism of action of (5-((3,5-Dichlorophenyl)thio)-4-isopropyl-1-(thiophen-3-ylmethyl)-1H-imidazol-2-yl)methanol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(3,5-dichlorophenylthio)-2-hydroxymethyl-4-isopropyl-1H-imidazole
- 5-(3,5-dichlorophenylthio)-2-hydroxymethyl-4-isopropyl-1-(2-thienylmethyl)-1H-imidazole
Uniqueness
(5-((3,5-Dichlorophenyl)thio)-4-isopropyl-1-(thiophen-3-ylmethyl)-1H-imidazol-2-yl)methanol hydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for research and development.
Eigenschaften
Molekularformel |
C18H19Cl3N2OS2 |
|---|---|
Molekulargewicht |
449.8 g/mol |
IUPAC-Name |
[5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-(thiophen-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C18H18Cl2N2OS2.ClH/c1-11(2)17-18(25-15-6-13(19)5-14(20)7-15)22(16(9-23)21-17)8-12-3-4-24-10-12;/h3-7,10-11,23H,8-9H2,1-2H3;1H |
InChI-Schlüssel |
UUEICMJDISPOGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(N(C(=N1)CO)CC2=CSC=C2)SC3=CC(=CC(=C3)Cl)Cl.Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[4-Amino-6-[(2,6-dichlorophenyl)methyl]-1,3,5-triazin-2-yl]amino]benzonitrile](/img/structure/B8386529.png)




![7-(2-Hydroxyethylamino)-3,5-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8386560.png)

![3-[4-(3-Fluoro-benzyloxy)-phenyl]-isoxazole-5-carboxylic acid](/img/structure/B8386573.png)



